molecular formula C18H14F3N3O2 B12441585 N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12441585
M. Wt: 361.3 g/mol
InChI Key: ZWGHRGSUMNAEAR-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 1-naphthyl group at position 6, and an N-methyl glycine moiety at position 2. Its molecular formula is C₁₈H₁₄F₃N₃O₂, with a molecular weight of 361.33 g/mol . The 1-naphthyl group imparts significant lipophilicity and steric bulk, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

2-[methyl-[4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C18H14F3N3O2/c1-24(10-16(25)26)17-22-14(9-15(23-17)18(19,20)21)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,10H2,1H3,(H,25,26)

InChI Key

ZWGHRGSUMNAEAR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multiple steps, starting with the preparation of the key intermediates

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound belonging to the class of amino acids modified with a pyrimidine ring. It features a naphthyl group and a trifluoromethyl substituent, contributing to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Potential Applications

This compound and similar compounds exhibit various biological activities, and research is ongoing to explore their potential applications. Interaction studies focus on its binding affinity and efficacy at various receptors, crucial for understanding how modifications to the compound's structure influence its biological effects. Preliminary findings suggest that alterations in substituents can significantly impact receptor interaction profiles.

Compound NameStructural FeaturesBiological Activity
6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-amineLacks methyl group on nitrogenPotential receptor antagonist
N-Methyl-GlycineSimple amino acid structureBasic metabolic role
5-Fluoro-N-methylpyrimidineFluorinated pyrimidine derivativeAnticancer properties

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : Referenced in commercial catalogs (e.g., CAS: 1820716-93-5 for the 2-naphthyl analog) .
  • Synthetic Relevance : Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, followed by glycine functionalization .

Comparison with Structural Analogs

Substituent Variations at Position 6

The 6-position of the pyrimidine ring is critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name 6-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Naphthyl C₁₈H₁₄F₃N₃O₂ 361.33 High lipophilicity, steric bulk
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Naphthyl C₁₈H₁₄F₃N₃O₂ 361.33 Isomeric naphthyl group; altered spatial orientation
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Nitrophenyl C₁₄H₁₁F₃N₄O₄ 356.26 Electron-withdrawing nitro group; reduced lipophilicity
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3-Thienyl C₁₂H₁₀F₃N₃O₂S 317.29 Sulfur-containing heterocycle; potential for π-stacking
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Furyl C₁₁H₈F₃N₃O₃ 287.20 Oxygen-containing heterocycle; smaller substituent

Trends :

  • Lipophilicity : 1-Naphthyl > 2-Naphthyl > 4-Nitrophenyl > Thienyl > Furyl.
  • Electronic Effects : Nitro groups enhance electrophilicity, while heterocycles (thienyl, furyl) introduce polarizable sulfur/oxygen atoms.

Modifications to the Glycine Moiety

The presence of an N-methyl group on glycine impacts solubility and metabolic stability:

Compound Name Glycine Substitution Molecular Formula Molecular Weight (g/mol) Solubility Implications
Target Compound N-Methyl C₁₈H₁₄F₃N₃O₂ 361.33 Reduced polarity vs. non-methylated analogs
N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine None C₁₅H₁₂F₃N₃O₃ 339.27 Higher polarity due to free NH group
N-Methyl-N-[6-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine N-Methyl C₁₇H₁₈F₃N₃O₅ 401.35 Enhanced lipophilicity from methoxy groups

Trends :

  • Polarity: Non-methylated glycine derivatives (e.g., DT231-DT234 ) are more polar, favoring aqueous solubility.
  • Metabolic Stability : N-Methylation may reduce susceptibility to oxidative deamination.

Impact of Additional Substituents

Substituents on aryl groups further fine-tune properties:

Compound Name Additional Substituents Molecular Formula Molecular Weight (g/mol) Key Effects
N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,5-Dimethoxy C₁₆H₁₆F₃N₃O₄ 371.32 Increased lipophilicity; potential for hydrogen bonding
N-Methyl-N-[6-(benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Benzothiophene C₁₆H₁₂F₃N₃O₂S 367.35 Enhanced π-π interactions; possible cytotoxicity

Trends :

  • Methoxy Groups : Improve membrane permeability but may hinder metabolic clearance.

Research Implications

  • Drug Design : The 1-naphthyl analog’s bulk may optimize target selectivity in enzyme inhibitors (e.g., kinase targets).
  • Solubility Challenges : Naphthyl derivatives may require formulation aids (e.g., cyclodextrins) for in vivo applications.
  • Synthetic Scalability : Heterocyclic analogs (thienyl, furyl) offer cost-effective routes compared to naphthyl derivatives.

Biological Activity

N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C16H15F3N2
  • Molecular Weight : 304.30 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group and the naphthyl moiety is significant as these groups can influence the compound's lipophilicity and biological interactions.

This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential enzyme inhibition.

  • Neurotransmitter Modulation : The compound has been shown to interact with glutamate receptors, which are crucial in synaptic transmission and plasticity. This interaction may contribute to its potential anxiolytic and antidepressant effects.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer signaling pathways, indicating potential applications in oncology.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6 to 25 µg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Activity : In vitro studies have shown that compounds structurally related to this compound exhibit cytotoxic effects on human cancer cell lines. For example, one study reported an IC50 value of 0.13 µM against leukemia cells, suggesting potent anticancer properties .
  • Neuropharmacological Effects : Another study evaluated the anxiolytic effects of related compounds in animal models, demonstrating significant reductions in anxiety-like behaviors. These findings support the hypothesis that this compound may possess similar effects due to its structural analogies .

Comparative Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTrifluoromethyl derivativesMIC 6-25 µg/mL against bacteria
AnticancerSimilar pyrimidine derivativesIC50 0.13 µM against leukemia
NeuropharmacologicalAnxiolytic analogsReduced anxiety-like behavior

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